Ir(mppy)3; Tris[2-(p-tolyl)pyridine-C2 pound notN)]iridium(III)
Description
Ir(mppy)₃ is a homoleptic cyclometalated iridium(III) complex widely employed as a green phosphorescent emitter in organic light-emitting diodes (OLEDs). Its structure features three 2-(p-tolyl)pyridine (mppy) ligands, where the methyl substituents on the phenyl rings enhance solubility compared to its non-methylated analog, tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) . This improved solubility makes Ir(mppy)₃ particularly advantageous in solution-processed OLEDs, enabling cost-effective fabrication . The compound exhibits a triplet energy (Eₜ) of ~2.4 eV, aligning well with high-performance host materials such as carbazole derivatives (Eₜ > 2.6 eV) . Key applications include green-emitting layers in thermally activated delayed fluorescence (TADF)-OLEDs and phosphorescent OLEDs (PHOLEDs), where it achieves peak efficiencies of 63.13 lm/W (power efficiency) and 22.0% external quantum efficiency (EQE) in optimized devices .
Properties
Molecular Formula |
C36H30IrN3 |
|---|---|
Molecular Weight |
696.9 g/mol |
IUPAC Name |
iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine |
InChI |
InChI=1S/3C12H10N.Ir/c3*1-10-5-7-11(8-6-10)12-4-2-3-9-13-12;/h3*2-7,9H,1H3;/q3*-1;+3 |
InChI Key |
KDWBDFNGFJZGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[C-]=C(C=C1)C2=CC=CC=N2.CC1=C[C-]=C(C=C1)C2=CC=CC=N2.CC1=C[C-]=C(C=C1)C2=CC=CC=N2.[Ir+3] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Iridium(III) chloride hydrate (IrCl₃·3H₂O) reacts with 2-(p-tolyl)pyridine in a high-boiling solvent such as 2-ethoxyethanol or glycerol under inert atmosphere. The reaction is refluxed for 12–72 hours to form the chloro-bridged intermediate [Ir(2-(p-tolyl)pyridine)₂(μ-Cl)]₂. Subsequent treatment with excess 2-(p-tolyl)pyridine in the presence of a silver salt (e.g., AgCF₃SO₃) facilitates chloride abstraction and coordination of the third ligand, yielding Ir(mppy)₃.
Key Parameters:
Limitations and Modifications
Traditional methods suffer from prolonged reaction times (>24 hours) and reliance on toxic solvents. To address this, microwave-assisted synthesis has emerged as a viable alternative.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the synthesis of Ir(mppy)₃ by enhancing reaction kinetics through rapid dielectric heating.
Procedure and Optimization
A mixture of IrCl₃·3H₂O and excess 2-(p-tolyl)pyridine (molar ratio 1:9) is subjected to microwave irradiation at 150–200°C for 30–60 minutes. This one-pot method eliminates the need for silver salts, as the high-energy conditions promote direct ligand substitution.
Advantages:
Mechanistic Insights
Microwave irradiation induces localized superheating, which destabilizes the chloro-bridged dimer and facilitates ligand exchange. The absence of silver salts simplifies purification, as metallic byproducts are avoided.
Solid-State Mechanochemical Synthesis
Recent advances in solvent-free mechanochemistry offer an environmentally benign route to Ir(mppy)₃.
Ball Milling Protocol
Iridium(III) chloride hydrate and 2-(p-tolyl)pyridine are ball-milled with a catalytic amount of 2-methoxyethanol (LAG additive) in a stainless-steel jar. The process involves two steps:
Performance Metrics:
| Parameter | Value |
|---|---|
| Reaction Time | 70 minutes total |
| Yield | 25–61% |
| Purity | ≥95% (HPLC) |
| Solvent Consumption | <0.5 mL/g product |
Environmental and Economic Benefits
Mechanochemistry reduces organic solvent use by >90% compared to traditional methods, aligning with green chemistry principles. However, yields are moderately lower due to challenges in product isolation.
Comparative Analysis of Synthesis Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Traditional | 24–72 hours | 60–75 | ≥99 | High purity; established protocol | High solvent use; slow kinetics |
| Microwave-Assisted | 0.5–1 hour | 60–70 | ≥98 | Rapid; no silver salts | Specialized equipment required |
| Mechanochemical | 1–2 hours | 25–61 | ≥95 | Solvent-free; scalable | Moderate yield; milling optimization |
Chemical Reactions Analysis
Tris[2-(p-tolyl)pyridine]iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electronic properties.
Reduction: Reduction reactions can alter the oxidation state of iridium, affecting the compound’s luminescent properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Overview : Ir(mppy)₃ is primarily recognized for its role as a phosphorescent dopant in OLEDs. Its ability to emit green light makes it an essential component in the development of efficient OLED devices.
Key Properties :
- High Solubility : The presence of three methyl groups on the p-tolyl ligands enhances the solubility of Ir(mppy)₃ compared to other iridium complexes like Ir(ppy)₃, facilitating its incorporation into various host materials .
- Efficient Energy Transfer : When co-doped with other emitters, such as Ir(ppz)₃, Ir(mppy)₃ improves electroluminescent efficiencies and reduces efficiency roll-off due to enhanced exciton recombination probabilities .
Performance Metrics :
- Devices utilizing Ir(mppy)₃ have demonstrated external quantum efficiencies exceeding 24% under optimized conditions, highlighting its potential for high-performance applications in display technologies .
Bioimaging and Biosensing
Applications in Biology : The luminescent properties of Ir(mppy)₃ make it suitable for bioimaging and biosensing applications. Its phosphorescent nature allows for prolonged imaging capabilities, which can be crucial in biological studies.
- Photostability : The compound's stability under light exposure enhances its suitability for long-term imaging applications.
- Sensitivity : Studies indicate that Ir(mppy)₃ can be employed in detecting biological markers due to its strong luminescence response when interacting with specific substrates.
Photodynamic Therapy
Potential in Medicine : Research is ongoing into the use of Ir(mppy)₃ in photodynamic therapy (PDT), where its luminescent properties could be harnessed for therapeutic purposes.
- Mechanism of Action : Upon excitation, Ir(mppy)₃ can generate reactive oxygen species (ROS), which are effective in targeting cancer cells. This mechanism is facilitated by the compound's ability to undergo intersystem crossing to a triplet state, enhancing its reactivity.
Mechanism of Action
The mechanism of action of tris[2-(p-tolyl)pyridine]iridium(III) involves its role as a phosphorescent dopant. The compound absorbs energy and undergoes intersystem crossing to a triplet excited state, from which it emits light. This process is highly efficient due to the heavy atom effect of iridium, which enhances spin-orbit coupling and facilitates intersystem crossing . The molecular targets and pathways involved include the electronic states of the iridium complex and the surrounding ligands.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Ir(ppy)₃ and (ppy)₂Ir(acac)
- Key Differences :
- Ir(mppy)₃’s methyl groups improve solubility, enabling solution processing, whereas Ir(ppy)₃ requires vacuum deposition .
- (ppy)₂Ir(acac) achieves near-unity internal quantum efficiency (87%) in vacuum-deposited devices due to balanced charge transport and triplet confinement , but Ir(mppy)₃ excels in solution-processed systems with simplified fabrication .
Emission-Tuned Analogues: Red and Yellow Dopants
- Design Considerations :
Host Materials and Triplet Energy Compatibility
- Critical Insight : Hosts with Eₜ > 2.4 eV prevent exciton quenching in Ir(mppy)₃-based devices, enabling high efficiency .
Solubility and Processing Advantages
- Ir(mppy)₃’s methyl groups enhance solubility in organic solvents (e.g., chlorobenzene), facilitating spin-coating and inkjet printing .
- By contrast, Ir(ppy)₃ requires vacuum deposition due to poor solubility, increasing manufacturing complexity .
Research Findings and Performance Optimization
- Co-Doping Strategies : Combining Ir(mppy)₃ with Ir(ppz)₃ suppresses efficiency roll-off by improving recombination probability and reducing exciton quenching .
- Layer Engineering : Incorporating electron/hole-transport layers (e.g., PBD, TPD) in solution-processed devices balances charge injection, achieving 69 cd/A efficiency .
- Host-Dopant Synergy : High-Eₜ hosts like CBP and carbazole derivatives maximize energy transfer to Ir(mppy)₃, with EQE exceeding 22% in TADF-OLEDs .
Biological Activity
Ir(mppy)₃, or Tris[2-(p-tolyl)pyridine]iridium(III), is a cyclometalated iridium complex known for its significant applications in organic light-emitting diodes (OLEDs) and its emerging biological activities. This article explores the biological activity of Ir(mppy)₃, particularly its anticancer and antibacterial properties, supported by various research findings and case studies.
Chemical Structure and Properties
Ir(mppy)₃ has a molecular formula of and features three 2-(p-tolyl)pyridine ligands coordinated to an iridium center. The complex exhibits strong phosphorescence, making it a valuable dopant in OLED applications due to its high efficiency in light emission.
Anticancer Activity
Recent studies have highlighted the anticancer potential of Ir(mppy)₃ against various cancer cell lines. The mechanism of action primarily involves the induction of apoptosis and disruption of cellular processes.
Case Studies
-
Cytotoxicity Against Cancer Cells :
- In vitro studies demonstrated that Ir(mppy)₃ exhibits cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer). The cytotoxicity was assessed using the MTT assay, which measures cell viability after treatment with varying concentrations of the compound .
- Table 1 summarizes the IC₅₀ values for Ir(mppy)₃ against different cancer cell lines:
Cell Line IC₅₀ (µM) HeLa 5.0 A549 7.5 HepG2 6.0 - Mechanism of Action :
- Cell Cycle Arrest :
Antibacterial Activity
In addition to its anticancer properties, Ir(mppy)₃ also exhibits antibacterial activity against various bacterial strains.
Research Findings
-
In Vitro Antibacterial Assays :
- Studies have demonstrated that Ir(mppy)₃ displays significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods .
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 15 Salmonella typhimurium 20 - Mechanism of Action :
Q & A
Q. What are the synthesis and characterization protocols for Ir(mppy)3 in OLED applications?
Ir(mppy)3 is synthesized via cyclometalation reactions using iridium chloride precursors and 2-(p-tolyl)pyridine ligands. The methyl groups on the ligands enhance solubility compared to Ir(ppy)3, facilitating purification and thin-film processing . Characterization involves:
Q. What photophysical properties make Ir(mppy)3 suitable as a green phosphorescent emitter?
Key properties include:
- Triplet Energy (ET) : ~2.4 eV, enabling efficient energy transfer from high-ET host materials (e.g., carbazole derivatives >2.6 eV) .
- Emission Peak : Green light at ~500 nm with a narrow full-width half-maximum (FWHM <50 nm) .
- Lifetime : Microsecond-scale phosphorescence due to strong spin-orbit coupling from the iridium center .
Advanced Research Questions
Q. How does a mixed-host strategy improve performance in single-layer PhOLEDs using Ir(mppy)3?
The mixed-host approach separates charge transport and emissive functions, addressing limitations of single-host systems:
- Charge Balance : A combination of hole-transport (e.g., TAPC) and electron-transport (e.g., HAT-CN) hosts ensures balanced carrier injection .
- Exciton Confinement : Wide-bandgap hosts (e.g., 3-phenyl-4(1′-naphthyl)-5-phenyl-1,2,4-triazole) prevent triplet-polaron quenching, achieving >87% internal quantum efficiency (IQE) .
- Device Efficiency : Mixed-host Ir(mppy)3 devices achieve external quantum efficiency (EQE) >10% vs. <5% in single-host systems .
Q. What mechanisms drive efficiency roll-off in Ir(mppy)3-based devices, and how can they be suppressed?
Efficiency roll-off at high currents arises from:
- Triplet-Triplet Annihilation (TTA) : Mitigated by reducing dopant concentration (<10 wt%) to minimize intermolecular interactions .
- Triplet-Polaron Quenching : Use of high-ET hosts (e.g., Cz-3, ET = 2.73 eV) to confine excitons away from charge carriers .
- Device Architecture : Co-doping with Ir(ppz)3 improves recombination probability, reducing roll-off by 30% at 1000 cd/m² .
Q. How do triplet energy mismatches between host and dopant affect Ir(mppy)3's electroluminescent efficiency?
Host materials with ET >2.4 eV are critical:
- Energy Transfer : Exothermic energy transfer from host to Ir(mppy)3 prevents reverse transfer, maximizing exciton utilization .
- Host Examples : Carbazole derivatives (Cz-2, Cz-3) with ET >2.6 eV achieve luminance >1000 cd/m² at 10 V .
- Trade-offs : Lower-ET hosts (e.g., CBP, ET = 2.6 eV) risk Dexter energy transfer losses, reducing EQE by ~20% .
Methodological Considerations
Q. Table 1: Key Parameters for Ir(mppy)3 Device Optimization
Q. Data Contradictions :
Q. Research Gaps :
- Long-term stability of Ir(mppy)3 under operational conditions (e.g., thermal degradation at >100°C).
- Impact of ligand functionalization (e.g., fluorine substitution) on charge transport and device lifetime.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
